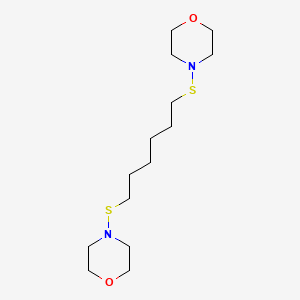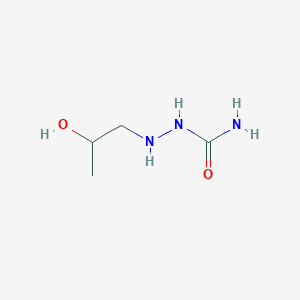![molecular formula C12H12O9 B14650590 2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid CAS No. 49629-98-3](/img/structure/B14650590.png)
2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is a chemical compound with the molecular formula C12H12O9 It is characterized by a benzene ring substituted with three carboxymethoxy groups at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid typically involves the reaction of benzene-1,2,3-triol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired triacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of metal-organic frameworks (MOFs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid involves its ability to form stable complexes with metal ions. The carboxymethoxy groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including catalysis, drug delivery, and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-[Benzene-1,3,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 3, and 5 positions.
2,2’,2’'-[Benzene-1,4,5-triyltris(oxy)]triacetic acid: Similar structure but with carboxymethoxy groups at the 1, 4, and 5 positions.
Uniqueness
2,2’,2’'-[Benzene-1,2,3-triyltris(oxy)]triacetic acid is unique due to the specific positioning of the carboxymethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
49629-98-3 |
|---|---|
Formule moléculaire |
C12H12O9 |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
2-[2,3-bis(carboxymethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C12H12O9/c13-9(14)4-19-7-2-1-3-8(20-5-10(15)16)12(7)21-6-11(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
MVXYTRNPKSARHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OCC(=O)O)OCC(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)

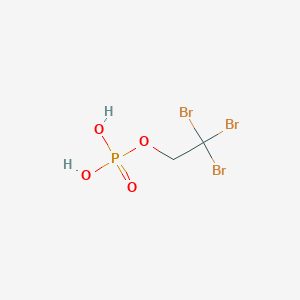
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

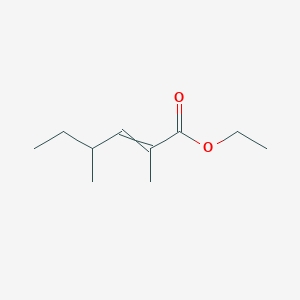
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
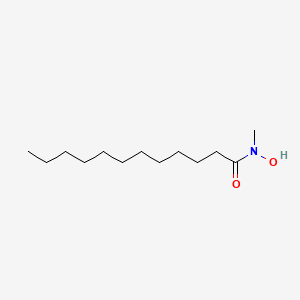
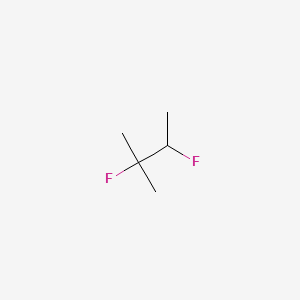
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
